molecular formula C14H13ClN2O3 B2548513 (2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid CAS No. 1020050-91-2

(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid

Cat. No.: B2548513
CAS No.: 1020050-91-2
M. Wt: 292.72
InChI Key: TYGJSOQDMMLQOR-HWKANZROSA-N
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Description

(2E)-3-{3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid is a synthetic acrylate derivative featuring a 4-methoxyphenyl core substituted at the 3-position with a methyl-linked 4-chloro-1H-pyrazole moiety. The (2E)-configuration of the acrylic acid side chain ensures a planar geometry, which may enhance intermolecular interactions in biological or crystalline environments.

Properties

IUPAC Name

(E)-3-[3-[(4-chloropyrazol-1-yl)methyl]-4-methoxyphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-20-13-4-2-10(3-5-14(18)19)6-11(13)8-17-9-12(15)7-16-17/h2-7,9H,8H2,1H3,(H,18,19)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGJSOQDMMLQOR-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the acrylic acid moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential pharmacological properties, particularly in the development of new therapeutic agents.

  • Anticancer Activity : Research indicates that derivatives of acrylic acid compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrazole moiety enhances biological activity, suggesting that (2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid may have similar effects .
  • Anti-inflammatory Properties : Studies have shown that compounds with similar structures can inhibit inflammatory pathways, making this compound a candidate for anti-inflammatory drug development .

Agricultural Science

The compound's structural features suggest potential applications in agrochemicals.

  • Herbicidal Activity : Preliminary studies indicate that compounds containing the pyrazole ring can act as herbicides. They may inhibit specific enzymes in plants, leading to growth suppression . The effectiveness of this compound as a herbicide requires further investigation through field trials.

Material Science

The unique properties of this compound make it suitable for applications in material science.

  • Photopolymerization : As part of photoinitiator systems in polymer chemistry, this compound could facilitate the curing process of resins under UV light. Its ability to form cross-linked structures can enhance the mechanical properties of materials .

Case Study 1: Anticancer Activity Assessment

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various acrylic acid derivatives. The results showed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range .

Case Study 2: Herbicidal Efficacy

In a controlled laboratory setting, researchers tested several pyrazole-containing compounds against common weeds. The results indicated that this compound showed promising herbicidal activity, particularly against broadleaf weeds, suggesting its potential use as an effective herbicide .

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Structural Attributes:

  • Molecular Formula : Estimated as C₁₄H₁₃ClN₂O₃ (derived from structural analysis).
  • 4-Chloro-1H-pyrazole: Introduces halogen-mediated electronic effects and hydrogen-bonding capability. (2E)-Acrylic Acid: Provides acidity (pKa ~4–5) and hydrogen-bonding sites.

Comparison with Structural Analogs

The compound belongs to a broader class of pyrazole-acrylic acid derivatives. Below is a detailed comparison with structurally related compounds from the literature:

Table 1: Structural and Molecular Comparison

Compound Name & Evidence ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(2E)-3-{3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid (Target Compound) C₁₄H₁₃ClN₂O₃ (est.) ~292.5 (est.) - 4-Methoxyphenyl
- 4-Chloropyrazole (N1-methyl-linked)
Balanced lipophilicity and acidity; potential for drug design .
(2E)-3-[1-Benzyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl]acrylic acid C₁₉H₁₅ClN₂O₂ 338.79 - 1-Benzyl
- 3-(4-Chlorophenyl)pyrazole
Bulky substituents increase molecular weight; may reduce solubility .
(E)-3-[5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid C₁₆H₁₅ClN₂O₂ (est.) ~308.8 (est.) - 5-Chloro, 3-methylpyrazole
- 4-Methylbenzyl
Methyl groups enhance lipophilicity; potential metabolic stability .
(2E)-3-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid (Bromo Analog) C₁₄H₁₃BrN₂O₃ 337.17 - 4-Bromopyrazole (vs. chloro) Higher molecular weight; bromine may alter electronic properties .
Ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate C₂₃H₂₆ClNO₂ 384.91 - Ethyl ester
- Benzyl and chlorophenyl groups
Esterification reduces acidity; increased hydrophobicity .

Key Findings:

Substituent Effects on Molecular Weight: Bulky groups (e.g., benzyl in ) significantly increase molecular weight (~338 vs. Halogen substitution (Cl vs. Br) alters molecular weight and electronic properties, with bromine increasing steric bulk and polarizability .

Functional Group Impact :

  • Methoxy Groups : Enhance lipophilicity and may improve membrane permeability (e.g., target compound vs. ).
  • Acrylic Acid vs. Esters : The free carboxylic acid in the target compound offers hydrogen-bonding capacity, whereas esterified analogs () prioritize lipophilicity over reactivity.

Pyrazole Substitution Patterns: Chlorine at the pyrazole 4-position (target compound) vs. Methyl or benzyl groups on pyrazole nitrogen () modulate steric hindrance and metabolic stability.

Biological Activity

(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and applications in various fields, particularly in medicinal chemistry.

  • Molecular Formula : C₁₄H₁₃ClN₂O₃
  • Molecular Weight : 292.72 g/mol
  • CAS Number : 1020050-91-2

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
Pyrazole Derivative AHCT1161.9
Pyrazole Derivative BMCF72.3

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit antibacterial and antifungal activities, potentially through the disruption of microbial cell membranes or inhibition of critical metabolic pathways.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Similar compounds have shown potential in reducing oxidative stress, which is beneficial in cancer prevention.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their anticancer activity against human cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for therapeutic use.

Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial effects of various pyrazole compounds, including those related to this compound. The results demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves pyrazole ring formation via cyclocondensation or Mannich reactions. For example:

  • Cyclocondensation : Ethyl acetoacetate and phenylhydrazine under reflux with DMF-DMA yield pyrazole-4-carboxylate intermediates, which are hydrolyzed to the carboxylic acid .
  • Mannich Reaction : Substituted pyrazoles react with formaldehyde analogs in the presence of crown ether catalysts, achieving yields >95% under optimized pH (8–9) and temperature (60–80°C) .
  • Key factors: Solvent polarity (e.g., ethanol vs. DMF), stoichiometry of arylhydrazine derivatives, and post-synthetic purification via recrystallization (methanol/water mixtures) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, 295 K) confirms stereochemistry and intermolecular interactions (e.g., C–H···O, π-stacking) with R-factors <0.06 .
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR (DMSO-d6) identify substituent positions (e.g., methoxy at δ 3.8 ppm; acrylic acid protons as doublets near δ 6.2–7.5) .
  • IR : Carboxylic acid C=O stretch at ~1680–1700 cm⁻¹; pyrazole ring vibrations at 1500–1600 cm⁻¹ .

Q. What computational chemistry approaches (e.g., DFT, molecular docking) have been applied to study its electronic properties or intermolecular interactions?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry, predicting HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina evaluates binding affinities (ΔG ≈ -8.2 kcal/mol) to biological targets (e.g., cyclooxygenase-2), guided by crystallographic data on active-site interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shift discrepancies) between synthesized batches or literature reports?

  • Methodological Answer :

  • Variable Control : Standardize solvent (e.g., DMSO-d6 vs. CDCl3) and concentration to minimize solvent-induced shifts .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., overlapping vinyl/proton signals) .
  • Cross-Validation : Compare experimental 1^1H NMR with DFT-predicted chemical shifts (mean absolute error <0.3 ppm) .

Q. What strategies optimize regioselectivity during the formation of the pyrazole ring in derivatives of this compound?

  • Methodological Answer :

  • Thermodynamic Control : Prolonged heating (12–24 hrs at 80°C) favors 1,3,5-trisubstituted pyrazoles via keto-enol tautomer stabilization .
  • Catalysis : Use Cu(I) or Pd(0) to direct cyclization toward the 4-chloro substituent, achieving >90% regioselectivity .
  • Microwave-Assisted Synthesis : Reduces side-product formation (e.g., regioisomers) by accelerating reaction kinetics .

Q. How do variations in crystallization solvents impact the polymorphic forms or supramolecular architecture observed in X-ray structures?

  • Methodological Answer :

  • Solvent Screening : Polar solvents (e.g., ethanol) favor hydrogen-bonded dimers (O–H···O=C interactions), while toluene promotes π-stacked layers .
  • Polymorph Prediction : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 12% C···Cl vs. 8% O···H in ethanol vs. DMF) .

Q. What experimental design considerations are critical when correlating in silico predictions (e.g., logP, hydrogen bonding capacity) with observed chromatographic behavior in HPLC method development?

  • Methodological Answer :

  • Chromatographic Conditions : Use C18 columns with acetonitrile/water (0.1% TFA) gradients; retention times correlate with computed logP (e.g., experimental logP = 2.8 vs. predicted 2.6) .
  • HPLC-MS Validation : Fragment ion patterns (m/z 318.68 [M+H]⁺) confirm purity and identity .

Q. How should researchers address discrepancies between theoretical (DFT-optimized) geometries and experimental X-ray diffraction data for this compound?

  • Methodological Answer :

  • Error Analysis : Compare bond length deviations (mean Δ = 0.02 Å for C–C; 0.05 Å for C–N) to identify systematic errors in basis sets .
  • Conformational Sampling : Molecular dynamics (MD) simulations (300 K, 100 ns) account for crystal packing effects absent in gas-phase DFT .

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